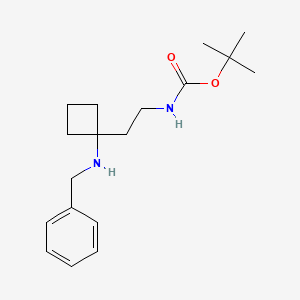

tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate

Description

tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate is a carbamate-protected amine derivative featuring a cyclobutane ring substituted with a benzylamino group and an ethyl-linked tert-butyloxycarbonyl (Boc) moiety. The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Key structural attributes include:

- Cyclobutyl core: A four-membered ring system that introduces conformational constraints compared to linear or cyclopropane analogs.

- Ethyl carbamate linkage: Provides stability and modulates solubility.

Properties

CAS No. |

1132814-91-5 |

|---|---|

Molecular Formula |

C18H28N2O2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[1-(benzylamino)cyclobutyl]ethyl]carbamate |

InChI |

InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-13-12-18(10-7-11-18)20-14-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3,(H,19,21) |

InChI Key |

WGPMLWYIDAOMRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(CCC1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Starting from a protected aminoethyl carbamate such as tert-butyl 2-aminoethylcarbamate.

- Introduction of the benzylamino group via reductive amination with benzaldehyde.

- Incorporation of the cyclobutyl moiety through appropriate cyclobutyl amine derivatives or cyclobutyl-substituted intermediates.

- Final purification and characterization steps.

This approach ensures the selective protection of the amine as a tert-butyl carbamate (Boc) and the formation of the benzylamino substituent via reductive amination.

Reductive Amination of tert-Butyl 2-Aminoethylcarbamate with Benzaldehyde

A key preparatory step involves the reductive amination of tert-butyl 2-aminoethylcarbamate with benzaldehyde to form tert-butyl 2-(benzylamino)ethylcarbamate. This intermediate is crucial as it introduces the benzylamino group.

Typical procedure and conditions:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Formation of imine | tert-Butyl 2-aminoethylcarbamate (6.4 g, 40 mmol) + Benzaldehyde (4.7 g, 44 mmol) in methanol (60 mL) with molecular sieves 3Å, stirred overnight at 20°C | — | Molecular sieves remove water to drive imine formation |

| 2. Reduction | Cooling to -10°C, addition of sodium borohydride (NaBH4, 9.1 g, 240 mmol) portion-wise over 30 min, then stirring at 20°C for 16 h | 92% | Reduction of imine to amine; reaction monitored by TLC (Rf 0.30 in DCM/MeOH 9:1) |

- Evaporation of solvent

- Extraction with ethyl acetate and water

- Acid-base extraction: aqueous 0.5 N HCl to remove impurities, basification with NaHCO3, extraction with chloroform

- Drying over MgSO4 and solvent evaporation

- LC-MS: [M+H]^+ = 251.2 (calculated 251.3)

- Product obtained as colorless oil

This method yields tert-butyl 2-(benzylamino)ethylcarbamate with high efficiency and purity, serving as a foundation for further elaboration.

Alternative Preparation via Carbamate Derivative Synthesis

A related patent describes the preparation of t-butyl carbamate derivatives involving N-BOC-D-serine and benzylamine condensation, followed by subsequent transformations using isobutyl chlorocarbonate and N-methylmorpholine to form mixed acid anhydrides, which then react with benzylamine derivatives in ethyl acetate. This approach highlights:

- Use of N-protected amino acids as starting materials.

- Formation of mixed anhydrides as activated intermediates.

- Condensation with benzylamine to yield carbamate derivatives.

While this patent focuses on lacosamide intermediates, the chemistry is applicable to the synthesis of complex t-butyl carbamate derivatives with benzylamino substituents.

Summary of Key Preparation Data

Analytical and Characterization Techniques

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular ion peaks consistent with calculated masses.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress; typical Rf values reported.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra confirm aromatic and aliphatic proton environments.

- Purification: Often involves extraction, drying, and sometimes reverse-phase HPLC for higher purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding ketones or alcohols.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of functionalized amino acids and other bioactive compounds .

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Functional Implications

- Bioactivity : Indole-containing analogs () are candidates for protease inhibition (e.g., SARS-CoV-2 cathepsin-L) due to their peptidomimetic scaffolds .

- Conformational Effects : Cyclobutane and bicyclic systems impose distinct spatial constraints compared to linear or cyclopropane analogs, affecting target binding and metabolic stability.

Biological Activity

Tert-butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate, a compound with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new drugs. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant research findings.

- IUPAC Name: Tert-butyl 2-(1-(benzylamino)cyclobutyl)ethylcarbamate

- Molecular Formula: C14H22N2O2

- Molecular Weight: 250.34 g/mol

- CAS Number: 174799-52-1

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor or modulator of various biochemical pathways:

- Enzyme Interaction: Studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition leads to decreased production of prostaglandins, thereby reducing inflammation .

- Protein-Ligand Interactions: The compound has been employed in studies investigating protein-ligand interactions, particularly in enzyme mechanisms.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Anti-inflammatory Effects: In vivo studies using carrageenan-induced rat paw edema models demonstrated that derivatives of this compound possess significant anti-inflammatory properties, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

- Cytotoxicity Studies: Evaluations on human liver cell lines (HepG2) indicated the cytotoxic effects of similar carbamate derivatives, suggesting a potential for selective toxicity against cancer cells while sparing normal cells .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.